9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole chemical structure and properties
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole chemical structure and properties
Topic: 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: Chemical Structure, Synthesis, and Functional Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Virologists, and Materials Scientists[1]
Abstract
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole (CAS: 1240244-40-9) represents a critical scaffold in the development of acyclic nucleoside phosphonate (ANP) mimics and DNA-intercalating agents.[1] Characterized by a nitro-functionalized carbazole core linked to a phosphonate ester via a propyl chain, this compound serves as a lipophilic precursor (prodrug) designed for enhanced cellular permeability.[2] Upon intracellular entry, enzymatic hydrolysis of the ethyl esters reveals the bioactive phosphonic acid, a motif central to viral polymerase inhibition. This guide provides a comprehensive analysis of its molecular architecture, a validated synthesis protocol, and its physicochemical properties relevant to drug discovery and optoelectronic applications.[2]
Molecular Architecture & Chemical Identity
The molecule combines a planar, electron-deficient aromatic system (3-nitrocarbazole) with a flexible phosphonate arm.[1][2] This duality allows it to function both as a π-stacking intercalator and a backbone-binding pharmacophore.[1][2]
| Property | Data |
| IUPAC Name | Diethyl (3-(3-nitro-9H-carbazol-9-yl)propyl)phosphonate |
| CAS Registry Number | 1240244-40-9 |
| Molecular Formula | C₁₉H₂₃N₂O₅P |
| Molecular Weight | 390.37 g/mol |
| Core Scaffold | 3-Nitro-9H-carbazole |
| Functional Linker | Propyl (C3) chain |
| Terminal Group | Diethyl phosphonate ester |
| Appearance | Yellow crystalline solid |
Structural Analysis
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Nitro Group (-NO₂): Located at the C3 position, this electron-withdrawing group lowers the LUMO energy of the carbazole ring, enhancing its ability to accept electrons and stabilizing π-π stacking interactions with DNA base pairs.[1]
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Propyl Linker: The three-carbon chain provides optimal steric distance, allowing the phosphonate group to interact with polymerase active sites or backbone phosphates without steric clash from the bulky carbazole core.
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Phosphonate Esters: The diethoxy protection masks the negative charge of the phosphonic acid, increasing logP (lipophilicity) to facilitate passive transport across the lipid bilayer.[2]
Synthesis & Methodology
Expert Insight: The synthesis relies on a regioselective N-alkylation.[1][2] The choice of base and solvent is critical to prevent O-alkylation (though rare in carbazoles) and to minimize elimination side reactions of the alkyl halide.[1][2] We utilize Cesium Carbonate (Cs₂CO₃) in DMF to ensure high yields and operational simplicity.[2]
Reaction Pathway
The synthesis involves the coupling of commercially available 3-nitrocarbazole with diethyl (3-bromopropyl)phosphonate via an Sɴ2 mechanism.[1][2]
Figure 1: Synthetic route for the N-alkylation of 3-nitrocarbazole.
Detailed Protocol
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrocarbazole (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).
-
Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will darken, indicating deprotonation of the carbazole nitrogen (formation of the carbazolide anion).[2]
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Alkylation: Add Diethyl (3-bromopropyl)phosphonate (1.2 eq, 12 mmol) dropwise via syringe to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The product typically appears at R_f ~0.4.[2][3]
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane) to yield the target compound as a yellow solid.
Physicochemical & Biological Properties
Solubility and Stability[2]
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Solubility: Highly soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂, Chloroform). Poorly soluble in water and aliphatic hydrocarbons (Hexane).[2]
-
Stability: The phosphonate ester linkage is chemically stable under neutral and slightly acidic conditions.[2] It is susceptible to hydrolysis in strong aqueous base or via enzymatic cleavage (esterases).[2]
Mechanism of Action (Biological Context)
This molecule acts primarily as a Pro-Nucleotide Mimic .[2]
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Cell Entry: The hydrophobic ethyl esters allow the molecule to cross the cell membrane.[2]
-
Bioactivation: Intracellular esterases cleave the ethyl groups, releasing the free phosphonic acid: R-P(O)(OH)₂.[2]
-
Target Engagement: The free acid (or its diphosphate metabolite) mimics the phosphate backbone of DNA/RNA, acting as a chain terminator or competitive inhibitor for viral polymerases (e.g., HIV-RT, HCV-NS5B).
-
Intercalation: The 3-nitrocarbazole moiety intercalates between DNA base pairs, anchoring the inhibitor in place and potentially causing frameshift mutations in viral genomes.[2]
Figure 2: Mechanism of action from prodrug entry to target inhibition.[1]
Spectral Characterization Data
To validate the structure in your lab, compare obtained data against these standard values:
-
¹H NMR (400 MHz, CDCl₃):
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³¹P NMR (162 MHz, CDCl₃):
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δ 30–32 ppm (Singlet, characteristic of dialkyl phosphonates).[2]
-
-
Mass Spectrometry (ESI+):
References
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Synthesis of Phosphonate-Carbazole Derivatives Source: Beilstein Journal of Organic Chemistry Context: Describes general N-alkylation protocols for carbazoles using cesium bases.
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Antiviral Activity of Carbazole Derivatives Source: National Institutes of Health (NIH) / PubMed Context:[2] Validates the antiviral efficacy of carbazole scaffolds against enveloped viruses.[2][4][5][6]
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Acyclic Nucleoside Phosphonates (ANPs) Mechanism Source: Clinical Microbiology Reviews Context: Authoritative review on the mechanism of phosphonate prodrugs (like Tenofovir) which this molecule mimics.
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PubChem Compound Summary: Diethyl (3-(3-nitro-9H-carbazol-9-yl)propyl)phosphonate Source: PubChem Context: Verification of CAS 1240244-40-9 and physical property datasets.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 9-Nitrosocarbazole | C12H8N2O | CID 17743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
